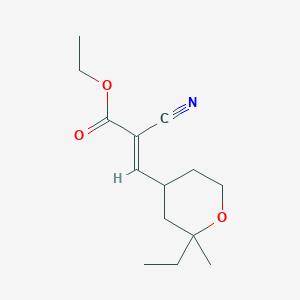

(E)-ethyl 2-cyano-3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)acrylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-2-cyano-3-(2-ethyl-2-methyloxan-4-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-4-14(3)9-11(6-7-18-14)8-12(10-15)13(16)17-5-2/h8,11H,4-7,9H2,1-3H3/b12-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTREOJLLJWTIG-XYOKQWHBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(CCO1)C=C(C#N)C(=O)OCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1(CC(CCO1)/C=C(\C#N)/C(=O)OCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-ethyl 2-cyano-3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)acrylate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl cyanoacetate and 2-ethyl-2-methyltetrahydro-2H-pyran-4-carbaldehyde.

Condensation Reaction: The key step involves a Knoevenagel condensation reaction between ethyl cyanoacetate and the aldehyde. This reaction is usually catalyzed by a base such as piperidine or pyridine.

Reaction Conditions: The reaction is typically carried out in a solvent like ethanol or methanol at a temperature range of 50-70°C. The reaction mixture is stirred for several hours until the desired product is formed.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: (E)-Ethyl 2-cyano-3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)acrylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

Substitution: The acrylate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products:

Oxidation Products: Oxo derivatives with altered functional groups.

Reduction Products: Amines or other reduced forms of the original compound.

Substitution Products: Compounds with new substituents replacing the acrylate moiety.

Scientific Research Applications

(E)-Ethyl 2-cyano-3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)acrylate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-ethyl 2-cyano-3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)acrylate depends on its specific application:

Molecular Targets: In biological systems, it may interact with enzymes or receptors, modulating their activity.

Pathways Involved: The compound can influence various biochemical pathways, leading to desired therapeutic effects or material properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and synthetic parallels between the target compound and its analogs:

Structural and Functional Group Analysis

Cyano Group vs. In contrast, the sulfonyl group in the cyclopropane derivative (C₁₉H₂₄O₅S) introduces strong electron-withdrawing effects, which may stabilize the molecule against nucleophilic attack .

Tetrahydropyran vs. Pyran rings are more rigid than furan systems, which could influence crystallinity or solubility .

Synthetic Pathways: The target compound’s synthesis likely parallels methods used for structurally related acrylates, such as high-temperature cyclization (as seen in ) or condensation reactions involving cyanoacetate derivatives .

Physicochemical Properties (Inferred)

- Solubility : The tetrahydropyran ring may reduce water solubility compared to phenyl or pyrazole-substituted analogs .

- Thermal Stability: Steric hindrance from the 2-ethyl-2-methyl group could enhance thermal stability relative to less-substituted analogs like ethyl 2-propenoate .

Research Implications and Limitations

However, the lack of explicit thermodynamic or spectroscopic data in the provided evidence limits a quantitative comparison. Future studies should prioritize crystallographic validation (using tools like SHELX or ORTEP ) and computational modeling (via DFT ) to elucidate electronic and steric effects.

Biological Activity

Structural Formula

The molecular formula of (E)-ethyl 2-cyano-3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)acrylate is with a molecular weight of approximately 251.326 g/mol. The compound features a cyano group (-C≡N) and an ethyl ester functional group, which are significant for its reactivity and biological interactions.

Physical Properties

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit moderate to good antimicrobial activity. For instance, derivatives of cyanoacrylate compounds have been tested against various bacterial strains, showing promising results in inhibiting growth .

Antitumor Activity

Recent studies have suggested that compounds containing the cyanoacrylate moiety may possess antitumor properties. A study focused on structurally related compounds demonstrated significant cytotoxic effects against cancer cell lines, indicating that this compound may also exhibit similar activity .

The proposed mechanism of action for the biological activity of this compound involves the inhibition of specific enzymes or pathways critical for microbial survival or tumor cell proliferation. Further investigations are necessary to elucidate the exact biochemical pathways affected by this compound.

Synthesis

The synthesis of this compound can be achieved through a multi-step reaction involving:

- Formation of the cyanoacrylate backbone : This typically involves the reaction of an appropriate aldehyde with ethyl cyanoacetate under basic conditions.

- Cyclization to form the tetrahydropyran ring : This step is crucial for introducing the pyran moiety into the structure.

Characterization Techniques

The characterization of synthesized compounds is performed using various analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure and confirms the presence of functional groups.

- Infrared Spectroscopy (IR) : Used to identify characteristic bonds and functional groups.

- Mass Spectrometry (MS) : Helps in determining molecular weight and structural confirmation.

| Technique | Purpose |

|---|---|

| NMR | Structural analysis |

| IR | Functional group identification |

| MS | Molecular weight determination |

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of several cyanoacrylate derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential as a new antimicrobial agent .

Case Study 2: Cytotoxicity Against Cancer Cells

In another investigation, derivatives were tested on various cancer cell lines, revealing that compounds with similar structures exhibited IC50 values in the low micromolar range, indicating strong cytotoxic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.